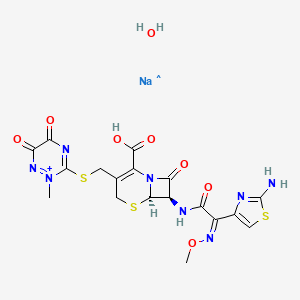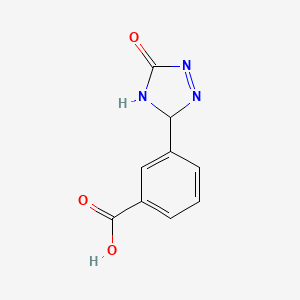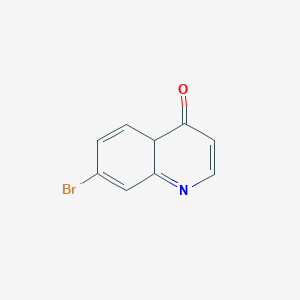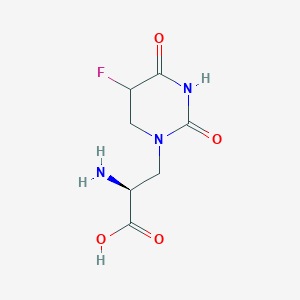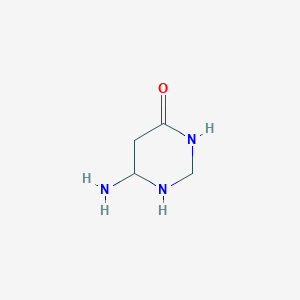![molecular formula C12H16O2 B15134263 (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol is an organic compound that belongs to the class of phenylpropenes This compound is characterized by the presence of a phenyl group substituted with a methoxymethyl group and a hydroxyl group on a propenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(methoxymethyl)benzaldehyde with methylmagnesium bromide (Grignard reagent) followed by an acid-catalyzed dehydration to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Recycling of solvents and reagents is also a common practice to reduce waste and lower production costs.
化学反応の分析
Types of Reactions
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) are often used.
Major Products
Oxidation: Formation of 2-(methoxymethyl)benzaldehyde or 2-(methoxymethyl)benzoic acid.
Reduction: Formation of (E)-3-[2-(methoxymethyl)phenyl]-2-methylpropan-1-ol.
Substitution: Formation of various substituted phenylpropenes depending on the nucleophile used.
科学的研究の応用
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (E)-3-[2-(hydroxymethyl)phenyl]-2-methylprop-2-en-1-ol
- (E)-3-[2-(ethoxymethyl)phenyl]-2-methylprop-2-en-1-ol
- (E)-3-[2-(methoxymethyl)phenyl]-2-ethylprop-2-en-1-ol
Uniqueness
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C12H16O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-7,13H,8-9H2,1-2H3/b10-7+ |
InChIキー |
BLUIJSKLVXQCTP-JXMROGBWSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1COC)/CO |
正規SMILES |
CC(=CC1=CC=CC=C1COC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B15134193.png)
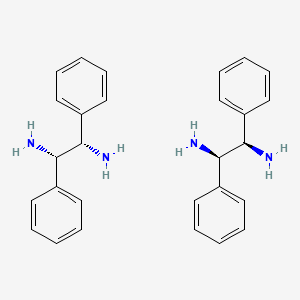
![trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15134206.png)
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)
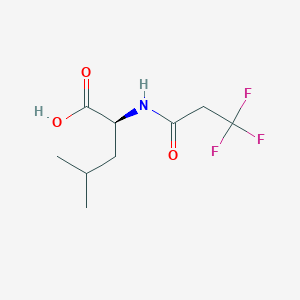
![[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid](/img/structure/B15134217.png)

